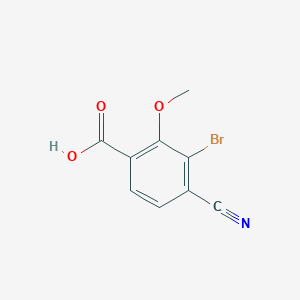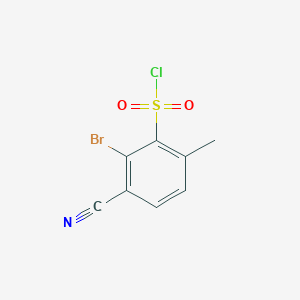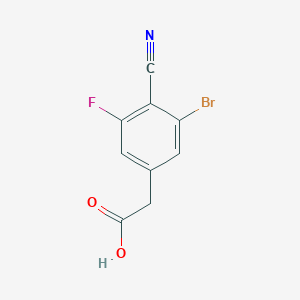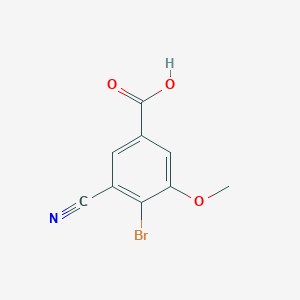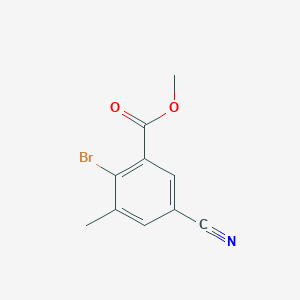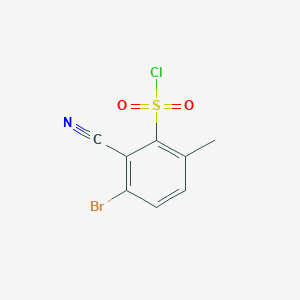![molecular formula C7H18ClNO3S B1415670 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride CAS No. 2206265-94-1](/img/structure/B1415670.png)
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride
Vue d'ensemble
Description
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride (2-PES-EA-HCl) is an organic compound that is widely used as a synthetic intermediate in organic synthesis. It is also known as 2-PES-EA-HCl, 2-Propane-2-sulfonyl-ethoxy-ethylamine hydrochloride, or simply 2-PES-EA. It is a white, crystalline solid with a melting point of 111-113°C. Its chemical formula is C6H14ClNO3S.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Organic sulfur compounds play a significant role in various synthesis processes. For instance, the preparation and reactions of compounds like 2-hydroxyethanesulfonyl chloride have been studied for their ability to undergo intramolecular cyclization and nucleophilic ring opening to form various products. This research provides foundational knowledge for the synthesis and application of sulfur-containing organic compounds in chemistry (King & Hillhouse, 1983).
Catalysis and Reaction Mechanisms
In catalysis, L-proline-catalyzed reactions have been explored for the synthesis of highly substituted derivatives, demonstrating the versatility of sulfonated compounds in facilitating regio- and diastereoselective synthesis. Such studies are crucial for understanding the mechanisms of complex organic reactions and for developing new catalysts and synthetic methods (Indumathi & Perumal, 2010).
Materials Science and Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups have been synthesized and analyzed for their potential in fuel-cell applications. The proton conductivity and mechanical properties of these materials suggest their suitability for use in fuel cell membranes, indicating the importance of sulfonated compounds in developing new materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).
Environmental Chemistry and Photooxidative Behavior
The study of the photooxidative behavior of diethyl sulfide in the presence of alcohols highlights the environmental chemistry aspects of sulfonated compounds. Understanding these reactions can provide insights into the fate of sulfur compounds in the atmosphere and their environmental impact (Clennan & Greer, 1996).
Proton Conducting Membranes and Polymer Science
Research on novel sulfonated dendritic polymers and their application in proton conducting membranes has opened new avenues in polymer science for energy applications. The development of these materials with enhanced proton conductivity and mechanical properties is critical for advancing fuel cell technology (Gode et al., 2006).
Propriétés
IUPAC Name |
2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMFGJKJBPLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




